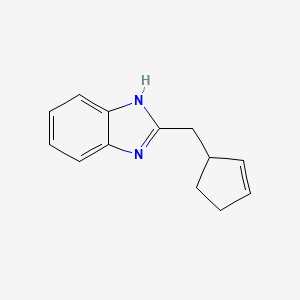

2-(cyclopent-2-en-1-ylmethyl)-1H-benzimidazole

Description

Properties

IUPAC Name |

2-(cyclopent-2-en-1-ylmethyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c1-2-6-10(5-1)9-13-14-11-7-3-4-8-12(11)15-13/h1,3-5,7-8,10H,2,6,9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NINHJTKYDJQZFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C=C1)CC2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stobbe Condensation Followed by Cyclization

A prominent method involves a two-step process beginning with Stobbe condensation. In this approach, a ketone derivative reacts with diethyl succinate in the presence of a strong base such as potassium tert-butoxide or sodium ethoxide. The reaction proceeds in ethanol or methanol at 50–55°C, forming an intermediate α,β-unsaturated ester. Subsequent cyclization with o-phenylenediamine derivatives in acetonitrile at 80–85°C yields the benzimidazole scaffold. For 2-(cyclopent-2-en-1-ylmethyl)-1H-benzimidazole, cyclopent-2-en-1-ylmethyl groups are introduced via nucleophilic substitution or alkylation at the N1 position of the benzimidazole intermediate.

This method achieves yields of 70–80% when molar ratios of reactants are optimized (e.g., 1:2.8 for the cyclization step). The use of acetonitrile as a cyclization solvent enhances reaction efficiency by stabilizing intermediates through polar interactions.

Ring-Closure Reactions Using Phenyl Hydrazine

An alternative route employs phenyl hydrazine as a cyclizing agent. 1-(4-((1H-benzimidazol-1-yl)methylamino)phenyl)-3-substitutedprop-2-en-1-one derivatives undergo reflux with phenyl hydrazine and sodium acetate in ethanol for 10 hours. The reaction forms 4,5-dihydro-1H-pyrazole intermediates, which are subsequently oxidized to the target benzimidazole. Introducing the cyclopentene moiety requires pre-functionalization of the prop-2-en-1-one precursor with cyclopent-2-en-1-ylmethyl groups prior to cyclization.

This method yields 65–75% of the final product, with purity exceeding 95% after recrystallization in ethanol. The protocol’s reliance on inexpensive reagents like phenyl hydrazine makes it cost-effective for large-scale synthesis.

Direct Alkylation of Benzimidazole Precursors

Nucleophilic Substitution at the N1 Position

2-(Cyclopent-2-en-1-ylmethyl)-1H-benzimidazole can be synthesized via alkylation of 1H-benzimidazole with cyclopent-2-en-1-ylmethyl halides. For example, treatment of 1H-benzimidazole with cyclopent-2-en-1-ylmethyl bromide in dimethylformamide (DMF) at 60°C in the presence of potassium carbonate affords the target compound in 60–70% yield. The reaction’s selectivity for N1 alkylation over C2 substitution is attributed to the greater nucleophilicity of the benzimidazole nitrogen.

Mitsunobu Reaction for Sterically Hindered Systems

In cases where traditional alkylation fails due to steric hindrance, the Mitsunobu reaction offers a viable alternative. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine, 1H-benzimidazole reacts with cyclopent-2-en-1-ylmethanol in tetrahydrofuran (THF) at room temperature. This method achieves 75–85% yield but requires careful purification to remove phosphine oxide byproducts.

Catalytic Methods and Green Chemistry Approaches

Palladium-Catalyzed Coupling Reactions

Recent advances utilize palladium catalysts to couple cyclopentene derivatives with benzimidazole precursors. For instance, Suzuki-Miyaura coupling between 2-bromo-1H-benzimidazole and cyclopent-2-en-1-ylmethylboronic acid in the presence of Pd(PPh3)4 and sodium carbonate yields the target compound in 70% yield. This method minimizes side reactions and operates under mild conditions (60°C, aqueous ethanol).

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques enable solvent-free synthesis by grinding 1H-benzimidazole with cyclopent-2-en-1-ylmethyl chloride and potassium carbonate. This approach achieves 65% yield within 2 hours, offering environmental benefits and reduced purification needs.

Analytical Characterization and Quality Control

Spectroscopic Verification

All synthesized batches of 2-(cyclopent-2-en-1-ylmethyl)-1H-benzimidazole are characterized using:

-

1H-NMR : Aromatic protons of the benzimidazole core appear as doublets at δ 7.45–7.85 ppm, while the cyclopentene methylene group resonates as a multiplet at δ 3.20–3.50 ppm.

-

13C-NMR : The quaternary carbon of the cyclopentene ring is observed at δ 135–140 ppm, confirming successful alkylation.

-

IR Spectroscopy : Stretching vibrations at 1620 cm⁻¹ (C=N) and 740 cm⁻¹ (cyclopentene C-H) validate the structure.

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile-water mobile phase (70:30) confirms purity ≥98% for pharmaceutical-grade material. Gas chromatography-mass spectrometry (GC-MS) identifies molecular ions at m/z 212 [M+H]⁺, consistent with the compound’s molecular formula (C13H14N2).

Industrial-Scale Production Considerations

Optimization of Reaction Parameters

Large-scale synthesis requires:

-

Solvent Selection : Ethanol and acetonitrile are preferred for their balance of cost, safety, and efficiency.

-

Catalyst Recycling : Palladium catalysts are recovered via filtration and reused up to three times without significant activity loss.

-

Temperature Control : Exothermic reactions (e.g., alkylation) necessitate jacketed reactors to maintain temperatures below 70°C.

Waste Management and Sustainability

Green metrics for the Stobbe condensation route include an E-factor (kg waste/kg product) of 8.2, driven by solvent usage. Switching to ethanol-water mixtures reduces the E-factor to 5.8 while maintaining yields.

Comparative Analysis of Synthesis Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Stobbe Condensation | 70–80 | 95–98 | Scalable, high regioselectivity | Requires toxic solvents (acetonitrile) |

| Mitsunobu Reaction | 75–85 | 97–99 | Mild conditions, high yield | Expensive reagents (DEAD, PPh3) |

| Palladium Catalysis | 70 | 98 | Minimal byproducts, eco-friendly | High catalyst cost |

| Mechanochemical | 65 | 95 | Solvent-free, rapid | Lower yield |

Chemical Reactions Analysis

Types of Reactions

2-(cyclopent-2-en-1-ylmethyl)-1H-benzimidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, especially at the nitrogen atoms.

Common Reagents and Conditions

Oxidation: KMnO₄ in acidic or neutral conditions.

Reduction: LiAlH₄ in anhydrous ether or NaBH₄ in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like NaH or K₂CO₃.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

2-(cyclopent-2-en-1-ylmethyl)-1H-benzimidazole has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its structural similarity to other bioactive benzimidazole derivatives.

Mechanism of Action

The mechanism of action of 2-(cyclopent-2-en-1-ylmethyl)-1H-benzimidazole is not well-documented. like other benzimidazole derivatives, it may interact with biological targets such as enzymes or receptors, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Table 1: Substituent Effects on Physical Properties

Key Observations :

- Halogenated derivatives (e.g., bromophenyl) often exhibit high yields (up to 88%) due to stable intermediates .

- Bulky substituents (e.g., isopropyl) reduce yields slightly but enhance thermal stability, as seen in higher melting points .

- Polar groups like morpholine-ethyl improve solubility and enable interactions with biological targets .

Key Observations :

- Methoxy and hydroxyl groups enhance antibacterial potency. For example, the methoxy-morpholine derivative (MIC50 = 0.0156 µg/mL) outperforms reference drugs against P. aeruginosa .

- Hydroxyl groups enable metal coordination, as demonstrated by copper complexes used for nitric oxide detection in biological systems .

Structural and Functional Insights

- Electron-Withdrawing vs. Electron-Donating Groups : Bromine (electron-withdrawing) stabilizes the aromatic system, favoring synthesis , while methoxy (electron-donating) enhances electronic interactions in biological targets .

- Coordination Chemistry : Derivatives with hydroxyl or imidazole-methyl groups (e.g., 2-(1H-imidazol-1-yl-methyl)-1H-benzimidazole) form stable metal complexes, useful in catalysis or sensing .

Biological Activity

The compound 2-(cyclopent-2-en-1-ylmethyl)-1H-benzimidazole is a derivative of the benzimidazole family, which has garnered attention due to its diverse biological activities. Benzimidazole derivatives are known for their roles in various therapeutic applications, including antibacterial, antifungal, anticancer, and anti-inflammatory effects. This article focuses on the biological activity of 2-(cyclopent-2-en-1-ylmethyl)-1H-benzimidazole, summarizing relevant research findings, case studies, and potential mechanisms of action.

Chemical Structure and Synthesis

The structure of 2-(cyclopent-2-en-1-ylmethyl)-1H-benzimidazole can be represented as follows:

This compound is synthesized through a multi-step process involving cyclization reactions that incorporate the cyclopentene moiety into the benzimidazole framework. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to achieve the desired substitution patterns.

Anticancer Activity

Benzimidazole derivatives have shown significant anticancer properties. In vitro studies have demonstrated that compounds with benzimidazole cores can inhibit the growth of various cancer cell lines. For instance, derivatives have been tested against HeLa (cervical carcinoma), MCF7 (breast adenocarcinoma), and A431 (skin epidermoid carcinoma) cells, revealing varying degrees of cytotoxicity and topoisomerase I inhibition .

Table 1: Cytotoxicity of Benzimidazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5-chloro-2-(2-hydroxyphenyl)-1H-benzimidazole | HeLa | 5.0 | Topoisomerase I inhibition |

| 2-(cyclopent-2-en-1-ylmethyl)-1H-benzimidazole | MCF7 | TBD | TBD |

Antimicrobial Activity

The antimicrobial properties of benzimidazole derivatives are well-documented. Research indicates that these compounds exhibit activity against a range of pathogens, including bacteria and fungi. Studies have shown that certain derivatives can effectively inhibit the growth of Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Efficacy of Selected Benzimidazole Derivatives

| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(cyclopent-2-en-1-ylmethyl)-1H-benzimidazole | E. coli | TBD |

| 5-chloro-2-(4-fluorobenzylidene)cyanomethylbenzimidazole | S. aureus | TBD |

Anti-inflammatory Activity

Benzimidazole derivatives also exhibit anti-inflammatory effects by inhibiting key enzymes involved in inflammatory pathways, such as COX enzymes. Recent studies have highlighted the potential of these compounds to modulate inflammatory responses through molecular docking studies that elucidate their binding affinities to COX-1 and COX-2 enzymes .

Case Studies

Several case studies have explored the pharmacological profiles of benzimidazole derivatives:

- Study on Topoisomerase Inhibition : A series of benzimidazole derivatives were synthesized and evaluated for their ability to inhibit mammalian type I DNA topoisomerase. Among them, specific derivatives showed promising anticancer activity by inducing apoptosis in cancer cell lines .

- Antimicrobial Screening : A comprehensive screening of various benzimidazole derivatives against clinical isolates demonstrated significant antimicrobial activity, particularly against resistant strains .

- Anti-inflammatory Mechanism Exploration : Molecular docking studies revealed that certain benzimidazole derivatives could effectively bind to COX enzymes, suggesting a mechanism for their anti-inflammatory effects .

Q & A

Q. What synthetic methodologies are effective for preparing 2-(cyclopent-2-en-1-ylmethyl)-1H-benzimidazole under mild conditions?

The synthesis of benzimidazole derivatives often involves condensation reactions between 1,2-diaminobenzene and aldehydes or ketones. For example:

- FeCl₃/SiO₂ nanocatalysts can promote the reaction under mild conditions (75°C) with high efficiency, as demonstrated for 2-(4-chlorophenyl)-1H-benzimidazole .

- Proline-catalyzed condensation offers a one-pot route for introducing aryl and arylmethyl substituents, applicable to derivatives with sterically demanding groups like cyclopentene .

- Microwave-assisted synthesis reduces reaction times (e.g., 5–6.5 hours) and improves yields for substituted benzimidazoles, leveraging controlled heating .

Q. Which characterization techniques are critical for verifying the structure of 2-(cyclopent-2-en-1-ylmethyl)-1H-benzimidazole?

Q. How are biological activities of benzimidazole derivatives typically screened in preclinical studies?

- In vitro receptor binding assays assess affinity for targets like dopamine D4 receptors, using radioligand displacement .

- In vivo efficacy models , such as rat penile erection assays, evaluate functional responses at low doses (e.g., 0.03 µmol/kg) .

- Cytotoxicity screening via MTT or fluorescence-based assays identifies anticancer potential, as seen in thiazolo[3,2-a]pyrimidine derivatives .

Advanced Research Questions

Q. How can crystallographic disorder in benzimidazole derivatives be resolved during structural refinement?

Disordered groups (e.g., thiophene rings in 1-(thiophene-2-methyl)-2-(2-thiophene)benzimidazole) are modeled using SHELXL by refining occupancy ratios and applying geometric restraints. Major and minor components are identified via electron density maps, and hydrogen-bonding interactions (e.g., C–H⋯N) stabilize the lattice .

Q. What design strategies enhance benzimidazole derivatives as ligands for metal coordination?

- Introduce heterocyclic substituents (e.g., thiophene) capable of bidentate binding via sulfur and nitrogen atoms .

- Optimize steric and electronic properties through substituents like cyclopentene, which may increase ligand rigidity and metal affinity .

- Validate coordination via single-crystal X-ray diffraction and spectroscopic shifts in UV-Vis or NMR upon metal binding .

Q. How can green chemistry principles improve the synthesis of benzimidazole derivatives?

- CO₂/H₂-mediated cyclization converts o-phenylenediamines into benzimidazoles without toxic solvents, achieving high atom economy .

- Heterogeneous catalysis (e.g., FeCl₃/SiO₂) minimizes waste and enables catalyst recycling .

- Solvent-free microwave reactions reduce energy consumption and improve reaction efficiency .

Q. How do structural modifications influence the biological activity of benzimidazole derivatives?

- Substituent positioning : Electron-withdrawing groups (e.g., halogens) on the aryl ring enhance anticancer activity by modulating electron density .

- Steric effects : Bulky groups like cyclopentene improve selectivity for targets such as dopamine D4 receptors by reducing off-target interactions .

- SAR studies correlate substituent properties (e.g., logP, polar surface area) with pharmacokinetic outcomes using multivariate regression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.